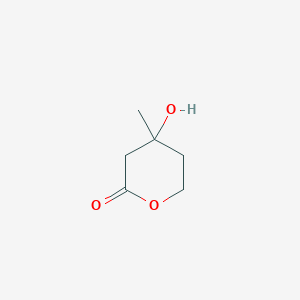

DL-Mevalonolactone

Descripción

4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one has been reported in Phaeosphaeria herpotrichoides, Glycine max, and Phaseolus vulgaris with data available.

Propiedades

IUPAC Name |

4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964572 | |

| Record name | 4-Hydroxy-4-methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-26-0 | |

| Record name | (±)-Mevalonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonolactone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 674-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-4-methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVALONOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ06DC41B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cholesterol Synthesis Pathway: An In-Depth Technical Guide to the Role of DL-Mevalonolactone as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for mammalian life, plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex, multi-step process known as the mevalonate (B85504) pathway. This technical guide provides a comprehensive overview of the cholesterol synthesis pathway, with a specific focus on the role of DL-mevalonolactone as a key precursor. This compound, the stable lactone form of mevalonic acid, is a vital tool in research settings for studying cholesterol metabolism and for the development of therapeutic agents targeting this pathway. This document details the biochemical conversions, enzymatic activities, regulatory mechanisms, and experimental protocols relevant to the study of cholesterol synthesis from this compound.

The Biochemical Pathway: From this compound to Cholesterol

The journey from this compound to cholesterol involves a series of enzymatic reactions that can be broadly divided into three stages:

-

Conversion of this compound to Isoprenoid Building Blocks: The process begins with the cellular uptake of this compound. In the aqueous environment of the cell, this compound is hydrolyzed to its active form, mevalonate. While this can occur spontaneously, enzymatic activity may also be involved. Mevalonate is then sequentially phosphorylated and decarboxylated to yield the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Synthesis of Squalene: IPP and DMAPP are condensed in a head-to-tail fashion to form progressively larger isoprenoid chains. This stage culminates in the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form the thirty-carbon linear hydrocarbon, squalene. This is a critical committing step towards sterol synthesis.

-

Cyclization of Squalene and Conversion to Cholesterol: Squalene undergoes epoxidation and then a complex cyclization reaction to form the first sterol, lanosterol (B1674476). A series of subsequent enzymatic modifications, including demethylations, isomerizations, and a reduction, convert lanosterol into the final product, cholesterol.

Signaling Pathway: Cholesterol Synthesis from this compound

Caption: The biochemical pathway of cholesterol synthesis starting from this compound.

Quantitative Data on Key Enzymes

The efficiency of the cholesterol synthesis pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in the initial stages of the mevalonate pathway.

| Enzyme | Substrate(s) | K_m | V_max | Organism | Reference |

| Mevalonate Kinase (MVK) | Mevalonate | 130 µM | 1.1 µmol/min/mg | Saccharomyces cerevisiae | [Source] |

| ATP | 450 µM | Saccharomyces cerevisiae | [Source] | ||

| Phosphomevalonate Kinase (PMVK) | Mevalonate-5-phosphate | 885 µM | 4.51 µmol/min/mg | Saccharomyces cerevisiae | [1] |

| ATP | 98.3 µM | Saccharomyces cerevisiae | [1] | ||

| Diphosphomevalonate Decarboxylase (MVD) | (R,S)-Mevalonate diphosphate | 28.9 ± 3.3 µM | 6.1 ± 0.5 U/mg | Human | [2] |

| ATP | 0.69 ± 0.07 mM | Human | [2] |

Regulation of Cholesterol Synthesis

The synthesis of cholesterol is tightly regulated to maintain cellular homeostasis. The primary point of regulation is the enzyme HMG-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate. However, downstream metabolites of mevalonate also play a crucial role in a feedback inhibition mechanism orchestrated by the Sterol Regulatory Element-Binding Proteins (SREBPs).

When cellular sterol levels are low, SREBP-2 is proteolytically cleaved and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of genes encoding cholesterol biosynthetic enzymes, including HMG-CoA reductase and others in the mevalonate pathway, thereby upregulating their transcription. Conversely, when cellular sterol levels are high, the cleavage and nuclear translocation of SREBP-2 are inhibited, leading to a downregulation of cholesterol synthesis.

Signaling Pathway: SREBP-2 Regulation of Cholesterol Synthesis

References

An In-depth Technical Guide on the Core Mechanism of Action of DL-Mevalonolactone in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Mevalonolactone is a pivotal precursor for the biosynthesis of a vast array of critical biomolecules. As the lactone form of mevalonic acid, it serves as a direct entry point into the mevalonate (B85504) pathway, a fundamental metabolic cascade essential for the production of cholesterol and a diverse family of non-sterol isoprenoids. This guide provides a comprehensive technical overview of the mechanism of action of this compound in cells. It details its conversion to mevalonic acid and subsequent metabolism, the downstream synthesis of vital cellular components, and the modulation of key signaling pathways that govern cellular processes such as proliferation, differentiation, and survival. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Introduction: The Central Role of the Mevalonate Pathway

This compound is the inactive, cyclic ester form of mevalonic acid. In aqueous environments within the cellular milieu, it is readily hydrolyzed to its active, open-chain form, mevalonic acid. This conversion allows it to enter the mevalonate pathway, also known as the HMG-CoA reductase pathway, which is a highly conserved and essential metabolic route in eukaryotes.[1] This pathway is responsible for the synthesis of two key five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental precursors for all isoprenoids, a large and diverse class of over 30,000 biomolecules.

The end-products of the mevalonate pathway can be broadly categorized into two main classes:

-

Sterols: The most well-known of which is cholesterol, a vital component of cellular membranes that modulates their fluidity and permeability. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

-

Non-Sterol Isoprenoids: This diverse group includes molecules essential for a multitude of cellular functions, such as:

-

Dolichol: Involved in the N-linked glycosylation of proteins.

-

Ubiquinone (Coenzyme Q10): A critical component of the mitochondrial electron transport chain.

-

Heme-A: A prosthetic group in cytochrome c oxidase.

-

Isopentenyl tRNA: Necessary for the proper modification of transfer RNA.

-

Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP): These isoprenoids are crucial for the post-translational modification of proteins, a process known as prenylation.

-

The tight regulation of the mevalonate pathway is critical for cellular homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cardiovascular disease, cancer, and certain inflammatory disorders.

Core Mechanism of Action of this compound

The primary mechanism of action of exogenously supplied this compound is to bypass the initial, rate-limiting steps of the mevalonate pathway, thereby directly fueling the synthesis of downstream products.

Cellular Uptake and Conversion to Mevalonic Acid

This compound, being a small and relatively lipophilic molecule, can readily cross cellular membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular lactonases to form D-mevalonic acid, the biologically active enantiomer. This conversion is a critical step, as mevalonic acid is the direct substrate for the enzyme mevalonate kinase.

The workflow for the cellular uptake and conversion of this compound is depicted below:

Figure 1: Cellular uptake and conversion of this compound.

Entry into the Mevalonate Pathway

Mevalonic acid is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to form mevalonate-5-pyrophosphate. This is followed by a decarboxylation step catalyzed by mevalonate-5-pyrophosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP). IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl pyrophosphate isomerase.

The upper mevalonate pathway can be visualized as follows:

Figure 2: The upper mevalonate pathway leading to IPP synthesis.

Downstream Synthesis of Isoprenoids and Cholesterol

IPP and DMAPP are the universal precursors for the synthesis of all isoprenoids. Through a series of head-to-tail condensations catalyzed by prenyltransferases, longer-chain isoprenoids are formed, including geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

-

FPP is a critical branch point in the pathway. It can be utilized for:

-

The synthesis of cholesterol via the squalene (B77637) synthase-mediated condensation of two FPP molecules.

-

The synthesis of other non-sterol isoprenoids like dolichol and the side chain of ubiquinone .

-

The farnesylation of proteins.

-

-

GGPP is primarily used for the geranylgeranylation of proteins.

The overall flow of the mevalonate pathway from IPP and DMAPP is illustrated below:

Figure 3: Downstream synthesis of isoprenoids and cholesterol.

Modulation of Cellular Signaling Pathways

The intermediates of the mevalonate pathway, particularly FPP and GGPP, play a crucial role in regulating cellular signaling through the post-translational prenylation of small GTPases.

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, cell adhesion, and cell migration. For these proteins to become active and localize to the cell membrane where they exert their function, they must undergo geranylgeranylation. By providing a source of GGPP, this compound can promote the activation of Rho GTPases and their downstream signaling cascades.

Figure 4: this compound and Rho GTPase signaling.

Hippo-YAP Signaling Pathway

The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway. The activity of YAP is, in part, regulated by the actin cytoskeleton and Rho GTPase activity. By promoting Rho activation, the mevalonate pathway can lead to the dephosphorylation and nuclear translocation of YAP, resulting in the transcription of pro-proliferative and anti-apoptotic genes.

Figure 5: Interplay of the mevalonate and Hippo-YAP pathways.

Wnt/β-catenin Signaling

Recent evidence suggests a link between the mevalonate pathway and Wnt/β-catenin signaling. The accumulation of β-catenin, a key mediator of the canonical Wnt pathway, can be influenced by the metabolic status of the cell, including the availability of mevalonate-derived products. While the exact mechanisms are still under investigation, it is proposed that intermediates of the mevalonate pathway may play a role in the post-translational modification or stabilization of components of the β-catenin destruction complex.

Quantitative Data

The following tables summarize quantitative data from representative studies on the effects of mevalonate pathway modulation. It is important to note that many studies utilize statins to inhibit the pathway and then perform rescue experiments with mevalonate or its downstream products. Direct dose-response data for this compound is less commonly presented in a comprehensive tabular format.

Table 1: Effect of Mevalonate Rescue on Statin-Induced Cytotoxicity [2]

| Cell Line | Treatment | Cell Viability (%) |

| U87 | Control | 100 |

| Pitavastatin (B1663618) (10 µM) | 6.96 ± 0.17 | |

| Pitavastatin (10 µM) + Mevalonolactone (100 µM) | 81.63 ± 11.55 | |

| MDA-MB-431 | Control | 100 |

| Pitavastatin (10 µM) | 16.29 ± 1.32 | |

| Pitavastatin (10 µM) + Mevalonolactone (100 µM) | 95.63 ± 3.02 |

Table 2: Effect of Mevalonate on Statin-Induced Changes in YAP Localization [3]

| Cell Line | Treatment | Ratio of Nuclear to Cytoplasmic YAP Fluorescence |

| MDA-MB-231 | DMSO (Control) | 1.0 |

| Simvastatin (5 µM) | ~0.4 | |

| Simvastatin (5 µM) + Mevalonate (250 µM) | ~1.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mevalonate pathway.

Mevalonate Rescue Experiment Following Statin Treatment

This protocol is adapted from studies investigating the effects of mevalonate pathway inhibition and subsequent rescue.[2]

Objective: To determine if the cytotoxic effects of statins can be reversed by the addition of mevalonolactone, confirming that the observed effects are due to the inhibition of the mevalonate pathway.

Materials:

-

U87 glioblastoma cells or other suitable cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Pitavastatin (or other statin)

-

This compound

-

24-well plates

-

AlamarBlue® cell viability reagent

-

Plate reader

Procedure:

-

Seed U87 cells into 24-well plates at a density of 4 x 10⁴ cells/mL and allow them to adhere overnight.

-

Prepare treatment media:

-

Control: Standard culture medium.

-

Statin only: Culture medium containing 10 µM pitavastatin.

-

Rescue: Culture medium containing 10 µM pitavastatin and 100 µM this compound.

-

-

Aspirate the old medium from the cells and add the respective treatment media.

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add AlamarBlue® reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blot Analysis of YAP Phosphorylation

This protocol outlines a general procedure for assessing changes in the phosphorylation status of YAP in response to mevalonate pathway modulation.

Objective: To determine if treatment with this compound affects the phosphorylation of YAP at key regulatory sites (e.g., Ser127).

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Culture medium and supplements

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP (total), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with the desired concentrations of this compound for the specified duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify protein levels.

Conclusion

This compound serves as a direct precursor for the mevalonate pathway, a central metabolic hub in eukaryotic cells. Its mechanism of action is intrinsically linked to its ability to fuel the synthesis of cholesterol and a wide array of non-sterol isoprenoids. The downstream consequences of increased mevalonate pathway flux are profound, impacting not only cellular structure and energy metabolism but also a complex network of signaling pathways that control cell fate. A thorough understanding of the intricate mechanisms governed by this compound and its metabolic products is crucial for the development of novel therapeutic strategies targeting a range of diseases, from cancer to cardiovascular disorders. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted roles of the mevalonate pathway in cellular physiology and pathology.

References

- 1. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay of mevalonate and Hippo pathways regulates RHAMM transcription via YAP to modulate breast cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Mevalonolactone in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-mevalonolactone, the lactone form of mevalonic acid, is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules. This pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway, is conserved across eukaryotes, archaea, and some bacteria.[1] It commences with the conversion of acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1]

The mevalonate pathway is responsible for the biosynthesis of both sterol and non-sterol isoprenoids.[2] Sterol isoprenoids include cholesterol, a crucial component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[3] Non-sterol isoprenoids encompass a wide range of molecules such as dolichol (essential for protein glycosylation), heme-A, isopentenyl tRNA, and ubiquinone (coenzyme Q10), which is a vital component of the mitochondrial electron transport chain.[2]

This compound serves as a direct precursor to mevalonate, the product of the rate-limiting enzyme of the pathway, HMG-CoA reductase (HMGCR).[4] Consequently, the administration of exogenous this compound can bypass the regulatory control of HMGCR and replenish the downstream products of the mevalonate pathway. This property makes this compound a valuable tool for studying the functions of the mevalonate pathway and for rescuing cellular processes that are inhibited by HMGCR inhibitors, such as statins.

This technical guide provides an in-depth overview of the function of this compound in cellular metabolism, with a focus on its role in key cellular processes, its use in experimental research, and its potential therapeutic applications.

The Mevalonate Pathway: A Central Metabolic Hub

The mevalonate pathway is a complex and tightly regulated metabolic route that plays a central role in cellular physiology. Its products are integral to a multitude of cellular functions, from maintaining membrane integrity to regulating signal transduction and cell proliferation.

Key Products and Their Functions:

-

Cholesterol: A major structural component of animal cell membranes, regulating membrane fluidity and function. It is also the precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[3]

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These five-carbon isoprenoid units are the fundamental building blocks for the synthesis of all other isoprenoids.[1]

-

Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): These isoprenoids are crucial for the post-translational modification of proteins known as prenylation. Prenylation involves the covalent attachment of FPP or GGPP to cysteine residues of target proteins, which is essential for their proper subcellular localization and function. Prenylated proteins include small GTPases of the Ras, Rho, and Rab families, which are key regulators of cell signaling, proliferation, and vesicular trafficking.[5]

-

Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain in mitochondria, essential for cellular respiration and ATP production.[2]

-

Dolichol: A lipid carrier involved in the N-linked glycosylation of proteins in the endoplasmic reticulum.[2]

-

Heme-A: A component of cytochrome c oxidase (complex IV) in the mitochondrial respiratory chain.[2]

Regulation of the Mevalonate Pathway:

The mevalonate pathway is subject to intricate feedback regulation to ensure a balanced supply of its products while preventing their potentially toxic accumulation. The primary site of regulation is HMG-CoA reductase (HMGCR).

-

Transcriptional Regulation: The expression of the HMGCR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of HMGCR and other genes involved in cholesterol synthesis.[3]

-

Post-translational Regulation: The activity of the HMGCR protein is regulated by phosphorylation and degradation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when cellular energy levels are low.[3] High levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMGCR.[3]

The central role of the mevalonate pathway in cellular metabolism is depicted in the following signaling pathway diagram.

The Mevalonate Pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the cellular effects of this compound.

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| U-87 MG (Human Glioblastoma) | Prolonged treatment with increasing doses of mevalonolactone (B1676541) (0.1-1 mM) | Induction of oxidative stress and mitochondrial depolarization. | Data is descriptive, specific quantitative values are not provided in the abstract. | [4] |

| Rat Brain Mitochondria | Mevalonolactone (ML) treatment | Marked decrease in mitochondrial membrane potential (ΔΨm). | Data is descriptive, specific quantitative values are not provided in the abstract. | [3] |

| U87 (Human Glioblastoma) | 10 µM pitavastatin (B1663618) | Decrease in cell viability. | 6.96% ± 0.17% of control | [6] |

| U87 (Human Glioblastoma) | 10 µM pitavastatin + 100 µM mevalonolactone | Rescue of cell viability. | 81.63% ± 11.55% of control | [6] |

| MDA-MB-431 (Human Breast Cancer) | 10 µM pitavastatin | Decrease in cell viability. | 16.29% ± 1.32% of control | [6] |

| MDA-MB-431 (Human Breast Cancer) | 10 µM pitavastatin + 100 µM mevalonolactone | Rescue of cell viability. | 95.63% ± 3.02% of control | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mevalonate pathway and the function of this compound.

HMG-CoA Reductase Activity Assay

Objective: To measure the enzymatic activity of HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is indicated by a decrease in absorbance at 340 nm.

Materials:

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA Reductase (purified enzyme or cell lysate)

-

HMG-CoA (substrate)

-

NADPH

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reaction Mix Preparation: Prepare a reaction mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH.

-

Enzyme Addition: Add the purified HMG-CoA reductase enzyme or cell lysate containing the enzyme to the reaction mix.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of HMG-CoA reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Workflow Diagram:

HMG-CoA Reductase Assay Workflow.

Quantification of Mevalonate Pathway Metabolites by LC-MS/MS

Objective: To quantify the levels of mevalonate and other metabolites in the mevalonate pathway in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the separation, identification, and quantification of small molecules.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standards (e.g., deuterated mevalonate)

-

Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water)

-

LC-MS/MS system

Protocol:

-

Sample Preparation:

-

Homogenize the biological sample.

-

Add internal standards.

-

Perform a protein precipitation step (e.g., with cold acetonitrile).

-

Centrifuge to remove precipitated proteins.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the prepared sample onto a liquid chromatography column (e.g., a reverse-phase C18 column).

-

Separate the metabolites using a gradient of mobile phases.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Ionize the metabolites (e.g., using electrospray ionization - ESI).

-

Select the precursor ion of the target metabolite in the first mass analyzer (Q1).

-

Fragment the precursor ion in the collision cell (Q2).

-

Detect the specific product ions in the third mass analyzer (Q3).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the target metabolite.

-

Quantify the metabolite in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

Workflow Diagram:

LC-MS/MS Workflow for Metabolite Quantification.

Protein Prenylation Assay

Objective: To assess the extent of protein prenylation in cells.

Principle: This assay is based on the differential electrophoretic mobility or subcellular localization of prenylated versus unprenylated proteins. Unprenylated proteins often migrate slower on SDS-PAGE or are found in the cytosolic fraction, whereas prenylated proteins are typically membrane-associated.

Materials:

-

Cell culture reagents

-

Lysis buffer

-

Subcellular fractionation reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against the protein of interest (e.g., Ras, RhoA)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment: Treat cells with inhibitors of the mevalonate pathway (e.g., statins) with or without this compound rescue.

-

Cell Lysis and Subcellular Fractionation:

-

Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the protein bands using a suitable detection method (e.g., chemiluminescence).

-

-

Analysis: Compare the distribution of the protein of interest between the cytosolic and membrane fractions in the different treatment groups. An increase in the cytosolic fraction indicates a decrease in prenylation.

Workflow Diagram:

Protein Prenylation Assay Workflow.

Signaling Pathways and Logical Relationships

The mevalonate pathway is intricately linked to various cellular signaling pathways, influencing processes such as cell growth, proliferation, and survival.

Regulation of HMG-CoA Reductase

Regulation of HMG-CoA Reductase.

Role of Protein Prenylation in Signal Transduction

Role of Protein Prenylation in Signaling.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying the multifaceted roles of the mevalonate pathway in cellular metabolism. By providing a direct entry point into the pathway that bypasses the primary regulatory checkpoint, this compound allows for the detailed investigation of the functions of downstream isoprenoids in a variety of cellular contexts. The experimental protocols and conceptual diagrams provided in this guide offer a framework for designing and interpreting experiments aimed at elucidating the intricate functions of this vital metabolic pathway. While quantitative data on the specific effects of this compound are still emerging, the available information clearly demonstrates its utility in rescuing the effects of mevalonate pathway inhibitors and in probing the consequences of pathway dysregulation. Further research in this area will undoubtedly continue to uncover novel insights into the role of mevalonate metabolism in health and disease, paving the way for new therapeutic strategies.

References

- 1. Plasma mevalonate as a measure of cholesterol synthesis in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of daily cholesterol synthesis rates in man by assay of the fractional conversion of mevalonic acid to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defective Protein Prenylation in a Spectrum of Patients With Mevalonate Kinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DL-Mevalonolactone on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Mevalonolactone, the lactone form of mevalonic acid and a precursor in the cholesterol biosynthesis pathway, has emerged as a molecule of significant interest due to its effects on mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts mitochondria, summarizing key experimental findings, detailing relevant methodologies, and illustrating the implicated signaling pathways. Evidence indicates that this compound can induce mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP). These effects have been observed in both isolated mitochondria and cell-based models, suggesting potential implications for cellular health and disease.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and signaling. Their proper function is paramount for cellular health, and mitochondrial dysfunction is a hallmark of numerous diseases. The mevalonate (B85504) pathway, primarily known for its role in cholesterol and isoprenoid synthesis, has been increasingly linked to mitochondrial homeostasis. This compound, as an intermediate in this pathway, has been shown to directly influence mitochondrial integrity and function. This guide synthesizes the available scientific literature to provide a detailed technical resource on the effects of this compound on mitochondria.

Effects of this compound on Mitochondrial Parameters

Experimental evidence from studies on isolated rat brain mitochondria and human glioblastoma U-87 MG cells has elucidated several key effects of this compound on mitochondrial function. These findings are summarized in the tables below.

Quantitative Data Summary

While much of the available data is qualitative, describing significant changes, precise quantitative dose-response relationships are still an area of active research. The following tables summarize the observed effects and the experimental contexts.

Table 1: Effects of this compound on Isolated Rat Brain Mitochondria [1]

| Parameter | Observed Effect | Notes |

| Mitochondrial Membrane Potential (ΔΨm) | Markedly decreased | Indicates mitochondrial depolarization. |

| NAD(P)H Content | Markedly decreased | Suggests impairment of the mitochondrial redox state. |

| Ca2+ Retention Capacity | Markedly decreased | Implies sensitization to calcium-induced damage. |

| Mitochondrial Swelling | Induced | Indicative of mitochondrial permeability transition pore (mPTP) opening. |

| Aconitase Activity | Markedly inhibited | Suggests oxidative damage to this Krebs cycle enzyme. |

| Oxidative Phosphorylation | Not compromised | In the specific study, oxidative phosphorylation was not directly affected.[1] |

Table 2: Effects of Prolonged this compound Treatment on Human Glioblastoma U-87 MG Cells [2][3][4]

| Parameter | Observed Effect | Notes |

| Reactive Oxygen Species (ROS) Production | Augmented | Indicates increased oxidative stress. |

| SOD2 and HemeOX Expression | Increased | Upregulation of these genes is a response to oxidative stress.[2][4] |

| Mitochondrial Membrane Potential (ΔΨm) | Depolarization | Consistent with findings in isolated mitochondria. |

| IL1B Expression | Increased | Suggests a pro-inflammatory response associated with mitochondrial stress.[2] |

Signaling Pathways and Mechanisms of Action

The available evidence suggests that this compound-induced mitochondrial dysfunction is a multi-faceted process involving oxidative stress and calcium dysregulation, culminating in the opening of the mitochondrial permeability transition pore (mPTP).

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

References

- 1. Mevalonolactone disrupts mitochondrial functions and induces permeability transition pore opening in rat brain mitochondria: Implications for the pathogenesis of mevalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolonged treatment with mevalonolactone induces oxidative stress response with reactive oxygen species production, mitochondrial depolarization and inflammation in human glioblastoma U-87 MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. moodle2.units.it [moodle2.units.it]

Unraveling the Mevalonate Pathway in Oncology: A Technical Guide to DL-Mevalonolactone's Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway, a critical metabolic route for cholesterol and isoprenoid biosynthesis, is increasingly recognized for its pivotal role in oncogenesis. Upregulation of this pathway is a common feature in various malignancies and often correlates with poor prognosis. While much of the research has focused on inhibiting this pathway for therapeutic benefit, understanding the role of its core component, mevalonate, is crucial for a comprehensive grasp of its significance in cancer biology. DL-Mevalonolactone, the lactone precursor of mevalonic acid, serves as an indispensable tool in this exploration. This technical guide delves into the multifaceted role of this compound in cancer research, primarily as a key reagent in "rescue" experiments that validate the on-target effects of MVA pathway inhibitors. Furthermore, this document will explore the emerging evidence suggesting that this compound may exert direct biological effects on cancer cells, including the induction of oxidative stress and inflammation. Through a detailed presentation of experimental protocols, quantitative data, and signaling pathway diagrams, this guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their cancer research endeavors.

The Mevalonate Pathway: A Critical Hub in Cancer Metabolism

The mevalonate pathway is a fundamental metabolic cascade that synthesizes cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular processes that are often hijacked by cancer cells to support their rapid proliferation, survival, and metastasis.[1][2] Key oncogenic signaling pathways, including PI3K/AKT/mTOR and Ras/MAPK, are known to drive the upregulation of the MVA pathway, highlighting its integration with cancer-driving mechanisms.[1][3]

The significance of this pathway in cancer is underscored by the observation that many tumors exhibit a heightened dependence on its products.[4] This has led to the extensive investigation of MVA pathway inhibitors, such as statins, as potential anti-cancer agents.

This compound: A Crucial Tool for Target Validation

This compound is the stable, lactonized form of mevalonic acid, the product of the rate-limiting enzyme of the MVA pathway, HMG-CoA reductase (HMGCR). In the cellular environment, it is readily converted to mevalonic acid. Its primary application in cancer research is in "rescue" experiments. These studies are designed to confirm that the observed anti-cancer effects of a drug, typically a statin, are a direct result of MVA pathway inhibition. By co-administering this compound with the inhibitor, researchers can determine if the cytotoxic or anti-proliferative effects are reversed. A successful rescue provides strong evidence for the on-target activity of the inhibitor.

Quantitative Data from Statin Rescue Experiments

The following table summarizes data from representative studies where this compound was used to rescue the anti-cancer effects of statins in various cancer cell lines. This data quantitatively demonstrates the reliance of these cancer cells on the mevalonate pathway for their survival and proliferation.

| Cancer Type | Cell Line | Statin Treatment | Effect of Statin | This compound Rescue | Reference |

| Glioblastoma | U87 | 10 µM Pitavastatin | Cell viability decreased to 6.96% ± 0.17% | Cell viability restored to 81.63% ± 11.55% | |

| Breast Cancer | MDA-MB-431 | 10 µM Pitavastatin | Cell viability decreased to 16.29% ± 1.32% | Cell viability restored to 95.63% ± 3.02% | |

| Colon Cancer | HCT116 p53-/- | 10 µM Mevastatin | Increased apoptosis (TUNEL staining) | Apoptosis prevented | |

| Mesenchymal-like Cancer | HOP-92, PC-3 | Atorvastatin | Depletion of intracellular cholesterol | Cholesterol depletion prevented |

Potential Direct Biological Effects of this compound on Cancer Cells

While its role as a rescue agent is well-established, emerging evidence suggests that this compound may have direct biological effects on cancer cells, particularly under conditions of prolonged exposure.

Induction of Oxidative Stress and Inflammation

A study on human glioblastoma U-87 MG cells demonstrated that prolonged treatment with mevalonolactone (B1676541) induces an oxidative stress response. This was characterized by increased production of reactive oxygen species (ROS), mitochondrial damage with membrane depolarization, and an inflammatory response indicated by the upregulation of IL1B expression.

| Cell Line | Treatment | Observed Effects | Reference |

| U-87 MG (Glioblastoma) | Repeatedly with growing doses of mevalonolactone | Increased ROS production, mitochondrial depolarization, increased SOD2, HemeOX, and IL1B expression |

These findings suggest that a sustained high level of mevalonate, which could mimic a hyperactive MVA pathway, might be detrimental to cancer cells by creating a pro-oxidant and pro-inflammatory microenvironment.

Signaling Pathways

The interplay between the mevalonate pathway and key oncogenic signaling pathways is complex. This compound, by feeding into this pathway, can influence these interconnected networks.

The Mevalonate Pathway and Its Downstream Effectors

The following diagram illustrates the core mevalonate pathway and its critical outputs that are implicated in cancer progression.

Caption: The Mevalonate Pathway and its key outputs relevant to cancer biology.

Experimental Workflow for a Statin Rescue Experiment

The following diagram outlines a typical workflow for a cell viability assay to assess the rescue effect of this compound.

Caption: A generalized workflow for a this compound rescue experiment.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay) for Rescue Experiment

Objective: To quantify the effect of a mevalonate pathway inhibitor on cancer cell viability and the rescue effect of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Mevalonate pathway inhibitor (e.g., Pitavastatin)

-

This compound (CAS 674-26-0)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare fresh treatment solutions in complete medium.

-

Vehicle control (e.g., DMSO)

-

Statin at the desired concentration (e.g., 10 µM Pitavastatin)

-

Statin + this compound (e.g., 10 µM Pitavastatin + 100 µM this compound)

-

This compound alone (e.g., 100 µM)

-

-

Remove the old medium from the wells and add 100 µL of the respective treatment solutions.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT/MTS Assay:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for Mevalonate Pathway Proteins

Objective: To assess the expression levels of key proteins in the mevalonate pathway or downstream signaling pathways following treatment.

Materials:

-

Cancer cells treated as described above

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HMGCR, anti-LC3, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is an essential research tool for dissecting the role of the mevalonate pathway in cancer. Its use in rescue experiments has been instrumental in validating the therapeutic potential of MVA pathway inhibitors. While the direct therapeutic application of this compound in cancer is not established and may even be counterproductive due to the pro-proliferative nature of the MVA pathway, its ability to induce oxidative stress and inflammation in cancer cells warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these direct effects and exploring whether they can be exploited for therapeutic benefit, perhaps in specific cancer contexts or in combination with other agents. A deeper understanding of the consequences of both inhibiting and stimulating the mevalonate pathway will undoubtedly pave the way for more effective and targeted cancer therapies.

References

The Core of Cholesterol Synthesis: An In-depth Technical Guide to the Endogenous Sources and Synthesis of Mevalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous sources and the intricate biosynthetic pathway of mevalonic acid, a pivotal intermediate in the production of cholesterol and a vast array of other essential biomolecules. This document delves into the enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of mevalonic acid synthesis, offering a critical resource for professionals in biomedical research and pharmaceutical development.

Endogenous Sources and Physiological Significance

Mevalonic acid (MVA) is not sourced exogenously from the diet; it is synthesized endogenously within the cytoplasm and peroxisomes of eukaryotic cells. The primary building block for its synthesis is Acetyl-CoA, a central metabolite derived from carbohydrate, fatty acid, and amino acid catabolism. The liver is the primary site of mevalonate (B85504) synthesis, accounting for the majority of the body's cholesterol production. However, virtually all tissues with nucleated cells possess the capacity to synthesize mevalonic acid, highlighting its fundamental importance in cellular function.

The physiological significance of the mevalonate pathway extends far beyond cholesterol homeostasis. Its downstream products, the isoprenoids, are a diverse class of over 30,000 biomolecules vital for numerous cellular processes. These include the synthesis of steroid hormones, vitamin D, coenzyme Q10 (essential for the electron transport chain), dolichols (involved in glycoprotein (B1211001) synthesis), and the prenylation of proteins, a critical post-translational modification for the proper function of signaling proteins like Ras and Rho GTPases.

The Mevalonate Pathway: A Step-by-Step Synthesis

The synthesis of mevalonic acid from Acetyl-CoA is a multi-step enzymatic process known as the mevalonate pathway. This pathway can be conceptually divided into an upper and a lower part.

Upper Mevalonate Pathway:

-

Thiolase: The pathway initiates with the condensation of two molecules of Acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase.

-

HMG-CoA Synthase: Subsequently, a third molecule of Acetyl-CoA is condensed with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by the enzyme HMG-CoA synthase.

-

HMG-CoA Reductase (HMGR): The conversion of HMG-CoA to mevalonic acid is the rate-limiting and irreversible step of the mevalonate pathway. This reaction is catalyzed by the enzyme HMG-CoA reductase, which utilizes two molecules of NADPH as a reducing agent. The paramount importance of HMGR in cholesterol biosynthesis has made it a primary target for cholesterol-lowering drugs, notably statins.

Lower Mevalonate Pathway:

-

Mevalonate Kinase (MVK): Mevalonic acid is then phosphorylated by mevalonate kinase, using ATP to form mevalonate-5-phosphate.

-

Phosphomevalonate Kinase (PMVK): A second phosphorylation event, catalyzed by phosphomevalonate kinase, converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate, again utilizing ATP.

-

Mevalonate Diphosphate (B83284) Decarboxylase (MVD): The final step in the synthesis of the core isoprenoid precursors is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by mevalonate diphosphate decarboxylase. This reaction yields isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid unit.

IPP can then be isomerized to its structural isomer, dimethylallyl pyrophosphate (DMAPP). IPP and DMAPP are the fundamental building blocks for the synthesis of all isoprenoids.

Caption: The Mevalonate Biosynthetic Pathway.

Regulation of Mevalonic Acid Synthesis

The synthesis of mevalonic acid is tightly regulated at multiple levels to ensure cellular cholesterol homeostasis and to meet the demands for other essential isoprenoids.

Transcriptional Regulation

The primary level of regulation occurs at the transcriptional level, predominantly through the action of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[1][2][3]

-

SREBP-2 Pathway: When cellular sterol levels are low, the SREBP-2 precursor protein, which is anchored in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus. In the Golgi, it undergoes a two-step proteolytic cleavage by Site-1 and Site-2 proteases, releasing the N-terminal transcriptionally active domain. This active fragment translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of genes encoding enzymes of the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and the low-density lipoprotein (LDL) receptor. This coordinated upregulation leads to increased cholesterol synthesis and uptake. Conversely, when cellular sterol levels are high, the transport of the SREBP-2 precursor to the Golgi is blocked, preventing its activation and thereby downregulating the expression of the target genes.

Caption: SREBP-2 Mediated Transcriptional Regulation.

Post-Transcriptional Regulation

-

Feedback Inhibition: HMG-CoA reductase is subject to feedback inhibition by mevalonate and its downstream products, including cholesterol and other sterols.[4] This provides a rapid mechanism to modulate enzyme activity in response to changing metabolite levels.

-

Hormonal Regulation: The mevalonate pathway is also influenced by various hormones. Insulin and thyroid hormones have been shown to upregulate HMG-CoA reductase activity, while glucagon (B607659) and glucocorticoids tend to have an inhibitory effect.[5] Estrogen and testosterone (B1683101) can also modulate the levels of key enzymes in the pathway.

-

Protein Degradation: The stability of the HMG-CoA reductase protein is also regulated. High levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase, providing another layer of control.

Quantitative Data on Mevalonic Acid

The concentration of mevalonic acid in biological fluids and tissues is an indicator of the activity of the mevalonate pathway.

| Biological Matrix | Species | Concentration | Method | Reference |

| Plasma | Human | 2.37 ± 1.2 ng/mL | GC-MS | |

| Plasma | Human | Diurnal variation: 3-5 times higher at midnight-3 a.m. than 9 a.m.-noon | Not specified | |

| Fetal Brain | Human | 1810 µmol/kg | GC-MS | |

| Fetal Tissues (various) | Human | 840 - 1120 µmol/kg | GC-MS | |

| Control Fetal Tissues | Human | ~1 µmol/kg | GC-MS |

Experimental Protocols

Quantification of Mevalonic Acid in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for biological fluids and tissues.

1. Tissue Homogenization:

- Weigh the frozen tissue sample (~50-100 mg).

- Homogenize the tissue in a suitable volume (e.g., 1 mL) of ice-cold methanol (B129727) or a methanol/water mixture.

- Add a known amount of an internal standard, such as deuterated mevalonic acid (D3-MVA), to each sample for accurate quantification.

2. Extraction:

- Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

- Collect the supernatant.

- Perform a liquid-liquid extraction by adding a non-polar solvent like hexane (B92381) to remove lipids. Vortex and centrifuge to separate the phases.

- Collect the aqueous (lower) phase containing mevalonic acid.

3. Lactonization:

- Acidify the aqueous extract to a pH of 1-2 with a strong acid (e.g., HCl).

- Incubate the acidified extract at an elevated temperature (e.g., 37°C) overnight to facilitate the conversion of mevalonic acid to its more volatile lactone form, mevalonolactone (B1676541).

4. Derivatization:

- Dry the sample under a stream of nitrogen.

- Derivatize the mevalonolactone to increase its volatility and improve its chromatographic properties. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

5. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

- Use a suitable capillary column for separation.

- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized mevalonolactone and the internal standard.

- Quantify the amount of mevalonic acid in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of mevalonic acid.

// Nodes

tissue [label="Tissue Sample", fillcolor="#FFFFFF"];

homogenization [label="Homogenization\n(with internal standard)", fillcolor="#FFFFFF"];

extraction [label="Extraction", fillcolor="#FFFFFF"];

lactonization [label="Lactonization\n(Acidification)", fillcolor="#FFFFFF"];

derivatization [label="Derivatization\n(e.g., Silylation)", fillcolor="#FFFFFF"];

gcms [label="GC-MS Analysis\n(SIM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

tissue -> homogenization;

homogenization -> extraction;

extraction -> lactonization;

lactonization -> derivatization;

derivatization -> gcms;

gcms -> quantification;

}

Caption: GC-MS Workflow for Mevalonic Acid Quantification.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is based on commercially available kits and published methods.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reagents:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)

-

HMG-CoA substrate solution

-

NADPH solution

-

Enzyme source (e.g., purified enzyme, cell lysate, or microsomal fraction)

-

Inhibitor (optional, for screening purposes, e.g., pravastatin)

Procedure:

-

Reaction Setup: In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture containing the assay buffer, NADPH, and the enzyme source. Prepare a blank control without the HMG-CoA substrate.

-

Pre-incubation: Incubate the plate at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to all wells except the blank.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes using a spectrophotometer.

-

Calculation of Activity:

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min).

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified assay conditions.

-

Phosphomevalonate Kinase (PMK) Activity Assay (Coupled Spectrophotometric)

This protocol is based on a published method for yeast PMK.

Principle: The production of ADP by PMK is coupled to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.2, 100 mM KCl, 10 mM MgCl₂)

-

Mevalonate-5-phosphate (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

PMK enzyme source

Procedure:

-

Reaction Mixture Preparation: In a microplate well or cuvette, combine the assay buffer, mevalonate-5-phosphate, ATP, PEP, NADH, PK, and LDH.

-

Initiation of Reaction: Start the reaction by adding the PMK enzyme source.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculation of Activity: Calculate the rate of NADH oxidation and, using its molar extinction coefficient, determine the PMK activity as described for the HMG-CoA reductase assay.

Mevalonate Diphosphate Decarboxylase (MVD) Activity Assay (Coupled Spectrophotometric)

This protocol is based on a published method.

Principle: Similar to the PMK assay, the ADP produced by MVD is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.0, 100 mM KCl, 10 mM MgCl₂)

-

Mevalonate-5-diphosphate (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

MVD enzyme source

Procedure:

-

Reaction Setup: Combine the assay buffer, mevalonate-5-diphosphate, ATP, PEP, NADH, PK, and LDH in a microplate well or cuvette.

-

Reaction Initiation: Initiate the reaction by adding the MVD enzyme source.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Activity Calculation: Calculate the MVD activity based on the rate of NADH consumption.

Conclusion

Mevalonic acid is a central molecule in a biosynthetic pathway that is fundamental to cellular life. Its synthesis from the ubiquitous precursor Acetyl-CoA is a testament to the interconnectedness of cellular metabolism. The intricate regulation of the mevalonate pathway, particularly at the level of HMG-CoA reductase, underscores its importance in maintaining cellular homeostasis. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical pathway, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic interventions.

References

- 1. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Page Revision for GC/MS Tissue | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 3. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubility of DL-Mevalonolactone in DMSO and Other Organic Solvents

Introduction

DL-Mevalonolactone is the lactone form of mevalonic acid, a critical precursor in the HMG-CoA reductase pathway, which is fundamental for the synthesis of cholesterol and other isoprenoids.[1][2][3] Its role in various biological processes makes it a compound of significant interest in pharmaceutical and biochemical research.[4] Understanding the solubility of this compound in common organic solvents is crucial for the preparation of stock solutions, ensuring accurate dosing in in-vitro and in-vivo studies, and for the development of analytical methods. This application note provides a summary of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, along with a detailed protocol for its solubility determination.

Solubility Data

The solubility of this compound has been reported in several organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, the purity of the compound and solvent, and the method of dissolution (e.g., sonication).

| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 10[5] | 76.84 | --- |

| 45 | 345.78 | Sonication is recommended. | |

| 100 | 768.40 | Ultrasonic assistance is required. Use of newly opened, hygroscopic DMSO is noted to have a significant impact. | |

| Ethanol | 20 | 153.68 | --- |

| Dimethylformamide (DMF) | 10 | 76.84 | --- |

| Water (PBS, pH 7.2) | 0.5 | 3.84 | For comparison. |

Molecular Weight of this compound: 130.14 g/mol

Mevalonate Pathway

The following diagram illustrates the central role of mevalonate, formed from this compound, in the biosynthesis of isoprenoids.

Caption: The Mevalonate Pathway highlighting this compound's position.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound (neat oil)

-

Selected organic solvent (e.g., DMSO, ethanol) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement micropipettes

-

Glass vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved material at the end of this period is essential.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully collect a known volume of the supernatant using a calibrated micropipette, ensuring no solid material is disturbed.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standards of known this compound concentrations to accurately quantify the amount in the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Experimental Workflow Diagram:

Caption: Workflow for determining this compound solubility.

Conclusion

This compound exhibits good solubility in common organic solvents like DMSO and ethanol, making them suitable for the preparation of stock solutions for research purposes. The provided data and protocol offer a valuable resource for scientists and researchers working with this important metabolic intermediate. It is recommended to experimentally verify the solubility under specific laboratory conditions, as variations can occur.

References

The Role of DL-Mevalonolactone in Cellular Processes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mevalonolactone is the lactone form of mevalonic acid, a critical precursor in the mevalonate (B85504) pathway. This essential metabolic pathway is responsible for the synthesis of cholesterol and a wide array of non-sterol isoprenoids.[1] These isoprenoids are vital for various cellular functions, including protein prenylation, cell signaling, and the maintenance of cell membrane integrity.[2][3] In cell culture, this compound serves as a key reagent to study the effects of the mevalonate pathway and to rescue cells from the effects of statins, which are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[4][5] These notes provide detailed protocols for the use of this compound in cell culture applications.

Mechanism of Action

This compound is readily taken up by cells and converted into mevalonic acid, thereby bypassing the HMG-CoA reductase step. This allows for the continued production of downstream products of the mevalonate pathway, even in the presence of statins. The primary applications of this compound in cell culture are to:

-

Rescue Statin-Induced Effects: Statins are widely used to inhibit cholesterol synthesis. However, they also deplete other essential molecules produced by the mevalonate pathway. Supplementing media with this compound can restore the production of these molecules, allowing researchers to distinguish between the effects of cholesterol depletion and the lack of other isoprenoids.

-

Investigate Isoprenoid-Dependent Processes: By providing an exogenous source of mevalonate, researchers can study the roles of isoprenoids in processes such as protein prenylation (e.g., of small GTPases like Ras and Rho), cell growth, proliferation, and apoptosis.

-

Study Mevalonate Pathway Regulation: The compound can be used to understand the feedback mechanisms that regulate the mevalonate pathway itself.

Data Presentation

The following table summarizes typical concentrations and incubation times for this compound in various cell culture applications, as derived from the literature.

| Application | Cell Line Examples | This compound Concentration | Incubation Time | Expected Outcome | Reference(s) |

| Rescue of Statin-Induced Growth Inhibition | Colon cancer cells (RKO, SW480) | 0.5 mM | 48 hours | Restoration of cell proliferation and normal morphology after lovastatin (B1675250) treatment. | |

| Reversal of Statin-Induced Cholesterol Reduction | Various cancer cell lines | Not specified | Not specified | Circumvention of atorvastatin-induced reduction in intracellular cholesterol levels. | |

| Study of Inflammatory and Oxidative Stress | U87-MG (Glioblastoma) | 0.1 - 1 mM | 72 hours | Induction of inflammatory and oxidative stress responses, including increased IL1B, SOD2, and HemeOX expression. | |

| Rescue from Statin-Induced Cell Death | U87, MDA-MB-431 | Not specified | Not specified | Rescue of cell viability after pitavastatin (B1663618) treatment. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile filters (0.22 µm) if preparing an aqueous stock solution

Procedure:

-

Determine the desired stock concentration. A common stock concentration is 100 mM.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 100 mM stock solution, this would be 13.01 mg per 1 mL of solvent.

-

Add the appropriate solvent.

-

For a high-concentration stock (e.g., 100 mM), dissolve the powder in DMSO.

-

For lower concentration stocks that are directly added to aqueous media, dissolve in sterile PBS. Note that the solubility in PBS is lower.

-

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the solution. If the stock solution is prepared in PBS, filter-sterilize it using a 0.22 µm syringe filter. DMSO stocks are typically considered sterile if prepared under aseptic conditions.

-

Aliquot and store. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Rescuing Statin-Induced Cell Proliferation Inhibition

This protocol describes how to rescue the anti-proliferative effects of a statin (e.g., lovastatin) using this compound.

Materials:

-

Cultured cells (e.g., RKO or SW480 colon cancer cells)

-

Complete cell culture medium

-

Statin (e.g., Lovastatin)

-